Isosilybin A and B are diastereoisomers derived from the flavonolignan complex known as silymarin, which is primarily extracted from the seeds of the milk thistle plant (Silybum marianum). The Isosilybin A and B mixture, often referred to as isosilibinin, is recognized for its potent biological activities, including anti-cancer properties and effects on liver health. The compound is classified as a flavonoid and is noted for its role in various therapeutic applications.
Isosilybin A and B are obtained from the seeds of Silybum marianum, where they constitute a significant portion of the silymarin complex. Silymarin itself comprises about 70-80% flavonolignans, with silybin being the principal active component. The extraction process typically involves defatting the seeds followed by solvent extraction using methanol or other organic solvents .
The synthesis of Isosilybin A and B can be achieved through several methods, including natural extraction and synthetic modifications.
The extraction process usually requires controlled conditions to optimize the yield of flavonolignans while minimizing degradation. Enzyme-catalyzed synthesis provides an alternative that can potentially offer higher specificity and efficiency in producing desired compounds.
Isosilybin A and B are characterized by their complex polyphenolic structures, which include multiple hydroxyl groups contributing to their biological activity. The structural formula can be represented as follows:
Isosilybin A and B undergo various chemical reactions that contribute to their biological effects:
The inhibitory mechanisms involve binding interactions at the active sites of enzymes like tyrosinase, leading to reduced enzymatic activity and subsequent physiological effects.
Isosilybin A and B have diverse applications in scientific research and medicine:
Isosilybin A and B are diastereoisomeric flavonolignans originating from Silybum marianum (milk thistle), distinguished by their stereochemical configurations at chiral centers. These compounds share the molecular formula C₂₅H₂₂O₁₀ but exhibit distinct spatial arrangements:
This stereochemical divergence significantly impacts their three-dimensional conformation and biological target interactions. Nuclear Overhauser Effect (NOE) NMR studies reveal differential spatial proximity between H-2'' and H-3'' protons, corroborating distinct ring orientations [3] [5]. Circular Dichroism (CD) spectroscopy further confirms their absolute configurations through opposite Cotton effects at 290–330 nm [10]. Naturally, Isosilybin A predominates in a 4:1 ratio over Isosilybin B in silymarin extracts [6].
The deuterated analog, Isosilybin A+B mixture - d3, incorporates three deuterium atoms (D₃) at the methoxy group (-OCH₃ → -OCD₃). This modification yields the molecular formula C₂₅H₁₉D₃O₁₀ and increases the molecular weight from 482.44 g/mol to 485.45 g/mol [1] [2]. The trideuteriomethoxy group:
Table 1: Comparative Properties of Deuterated vs. Non-Deuterated Isosilybin Mixtures
Property | Isosilybin A+B Mixture | Isosilybin A+B Mixture - d3 |
---|---|---|
Molecular Formula | C₂₅H₂₂O₁₀ | C₂₅H₁₉D₃O₁₀ |
Molecular Weight (g/mol) | 482.44 | 485.45 |
Key Modification | -OCH₃ | -OCD₃ |
Solubility | Soluble in acetone, ethanol, methanol; insoluble in water | Identical to non-deuterated form |
Primary Application | Biological activity studies | Analytical internal standards, metabolic tracking |
¹H-, ¹³C-, and 2D-NMR techniques enable unambiguous discrimination of Isosilybin diastereoisomers:
For the d3 derivative, ²H-NMR detects deuterium incorporation at δ 3.6–3.8 ppm, replacing the methoxy proton signal [1] [8].
Table 2: Key NMR Spectral Differences Between Isosilybin A and B
Proton/Carbon | Isosilybin A (δ ppm) | Isosilybin B (δ ppm) | Assignment |
---|---|---|---|
H-2'' | 4.90 (d, J=6.5 Hz) | 5.10 (d, J=5.8 Hz) | Flavonoid H-2 |
H-3'' | 4.20 (m) | 4.35 (m) | Flavonoid H-3 |
C-10 | 82.5 | 81.8 | Dihydrobenzodioxin C |
-OCH₃ | 56.1 | 56.1 | Methoxy carbon |
Reversed-phase HPLC with chiral stationary phases achieves baseline separation of diastereoisomers and deuterated analogs:
Preparative isolation employs enzymatic kinetic resolution using Candida antarctica lipase B (Novozym 435), which selectively acetylates Isosilybin B, enabling chromatographic separation from unreacted Isosilybin A [6]. Purity validation requires >95% by HPLC [4].
LC-MS/MS with electrospray ionization (ESI) is pivotal for characterizing deuterated derivatives:
The isotopic purity (>98% D₃ incorporation) is validated via high-resolution MS, where the absence of m/z 483–485 signals confirms complete deuteration [1] [2].
Table 3: Characteristic Mass Spectrometric Features of Isosilybin A+B - d3
Parameter | Isosilybin A+B | Isosilybin A+B - d3 | Analytical Utility |
---|---|---|---|
[M+H]⁺ (m/z) | 483.45 | 486.45 | Molecular ion confirmation |
Major Fragment (m/z) | 298.05, 300.07 | 301.07 | Deuterium retention in flavonoid moiety |
MRM Transition | 483 → 298 | 486 → 301 | Quantitative analysis in complex matrices |
Isotopic Purity | N/A | >98% D₃ | Validation of deuterium incorporation |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: